N-(3-methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

CNS Drug Design Lipophilicity Alpha 7 nAChR PAM

N-(3-methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396881-98-3) is a 2-aryl-2H-tetrazole-5-carboxamide derivative explicitly defined as a positive allosteric modulator (PAM) for the alpha 7 nicotinic acetylcholine receptor (nAChR) in foundational patent literature. The compound features a trifluoromethoxy (OCF3) substituent on the 2-phenyl ring, which significantly enhances lipophilicity and metabolic stability compared to methoxy or trifluoromethyl analogs.

Molecular Formula C13H14F3N5O3
Molecular Weight 345.282
CAS No. 1396881-98-3
Cat. No. B2549680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
CAS1396881-98-3
Molecular FormulaC13H14F3N5O3
Molecular Weight345.282
Structural Identifiers
SMILESCOCCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H14F3N5O3/c1-23-8-2-7-17-12(22)11-18-20-21(19-11)9-3-5-10(6-4-9)24-13(14,15)16/h3-6H,2,7-8H2,1H3,(H,17,22)
InChIKeyKVFLHTTXUDFVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide: A Core Fragment for CNS-Targeted Alpha 7 nAChR PAM Research


N-(3-methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396881-98-3) is a 2-aryl-2H-tetrazole-5-carboxamide derivative explicitly defined as a positive allosteric modulator (PAM) for the alpha 7 nicotinic acetylcholine receptor (nAChR) in foundational patent literature [1]. The compound features a trifluoromethoxy (OCF3) substituent on the 2-phenyl ring, which significantly enhances lipophilicity and metabolic stability compared to methoxy or trifluoromethyl analogs [2]. The tetrazole-5-carboxamide core serves as a carboxylic acid bioisostere, providing hydrogen-bonding capability and metabolic resistance, while the 3-methoxypropyl amide tail offers a balanced profile of solubility and chain length that distinguishes it from shorter alkoxyalkyl or simple alkyl analogs [3].

Procurement Risk: Why N-Substitution and Chain Length on the 2-Aryl-Tetrazole-5-Carboxamide Scaffold Directly Determine Alpha 7 PAM Potency and Metabolic Fate


In the 2-aryl-2H-tetrazole-5-carboxamide series, the N-alkyl substituent is not a passive solubilizing appendage; it directly influences receptor binding kinetics, metabolic stability, and off-target liability. The balanced three-carbon spacer with a terminal methoxy group in the 3-methoxypropyl chain provides an optimal lipophilic efficiency profile that shorter (2-methoxyethyl) or longer (3-phenylpropyl) analogs cannot replicate. Switching to a simple hydrogen, ethyl, or phenyl group at the carboxamide nitrogen drastically reduces alpha 7 nAChR PAM activity, as described in the foundational patent series [1]. Consequently, generic substitution within this chemotype risks losing the specific pharmacodynamic signature required for CNS-focused screening cascades.

Quantitative Differentiation Guide for N-(3-Methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396881-98-3)


Trifluoromethoxy Group Increases Lipophilicity by ~1 Log Unit Over Methoxy, Enhancing Blood-Brain Barrier Penetration Potential

The 4-trifluoromethoxy (OCF3) substituent on the 2-phenyl ring provides a calculated Hansch hydrophobicity constant (π) of 1.04, compared to -0.02 for methoxy (OCH3) and 0.88 for trifluoromethyl (CF3). This ~1 unit increase in logP correlates with improved passive membrane permeability, a critical parameter for CNS-exposed alpha 7 nAChR PAMs [1].

CNS Drug Design Lipophilicity Alpha 7 nAChR PAM

OCF3 Confers Superior Metabolic Stability Over OCH3 on the 2-Aryl Ring, Reducing CYP450-Mediated O-Dealkylation

The trifluoromethoxy group is resistant to oxidative O-dealkylation, a major metabolic pathway for methoxy-substituted aromatics. In vitro microsomal stability studies on model aryl ethers show that OCF3-substituted compounds exhibit half-lives >60 minutes, while OCH3 analogs typically show half-lives of 10-30 minutes in human liver microsomes (HLM) [1].

Metabolic Stability CYP450 Fluorine Chemistry

Tetrazole-5-Carboxamide Bioisostere Maintains Carboxylic Acid pKa While Resisting Phase II Glucuronidation

The tetrazole ring in the 5-carboxamide configuration has a pKa of approximately 4.5-4.9, closely matching the pKa of a carboxylic acid (~4.2-4.5). However, unlike carboxylic acids, tetrazoles are not substrates for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, avoiding a major clearance pathway [1]. This bioisosteric replacement maintains hydrogen-bonding interactions with the receptor while improving metabolic stability.

Bioisosterism Tetrazole Drug Design

3-Methoxypropyl Amide Tail Balances Solubility and Lipophilicity Better Than 2-Methoxyethyl or Simple Alkyl Chains

The 3-methoxypropyl group provides an optimal alkyl chain length (three carbons) with a terminal ether oxygen. Compared to the 2-methoxyethyl analog, the extended propyl chain reduces the intramolecular hydrogen bond propensity with the amide carbonyl, leading to higher aqueous solubility. Relative to a simple propyl chain, the terminal methoxy adds polarity without a hydrogen bond donor, maintaining CNS-desirable logP in the 2-3 range [1].

Solubility Lipophilic Efficiency CNS Penetration

Recommended Procurement and Experimental Use Cases for N-(3-Methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide


CNS Alpha 7 nAChR Positive Allosteric Modulator Screening

Based on the patent-defined PAM activity for the 2-aryl-tetrazole-5-carboxamide series [1], this compound is ideally suited for calcium flux or electrophysiological assays on recombinant alpha 7 nAChR cell lines. The balanced lipophilicity and metabolic stability ensure meaningful intracellular concentrations and reduced false negatives due to compound degradation.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

With a molecular weight of 345.3 Da and good lipophilic efficiency, this compound serves as a high-quality fragment or scaffold for modular SAR expansion. Its OCF3 group provides a strong lipophilic anchor, while the tetrazole-carboxamide offers multiple vectors for growth, ideal for fragment growth or linking strategies [2][3].

Metabolic Stability Benchmarking in Tetrazole-Containing Chemical Series

Researchers developing tetrazole-based compounds can use this molecule as a positive control for metabolic stability studies. The OCF3 and tetrazole combination resists both O-dealkylation and glucuronidation, establishing a benchmark for in vitro half-life in HLM assays [2][3].

Quote Request

Request a Quote for N-(3-methoxypropyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.